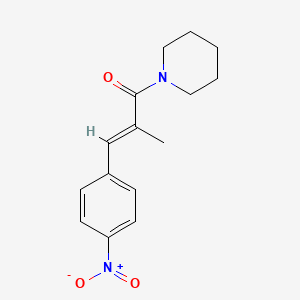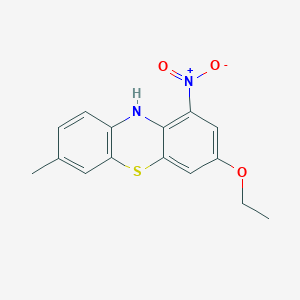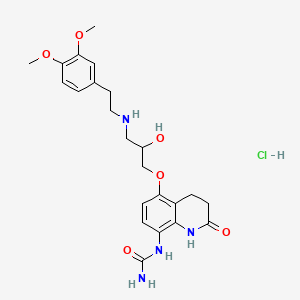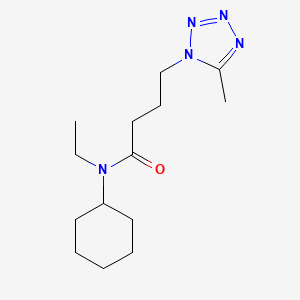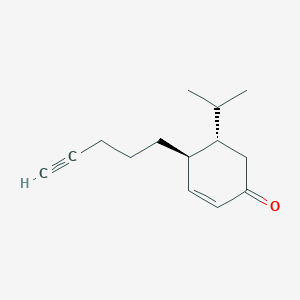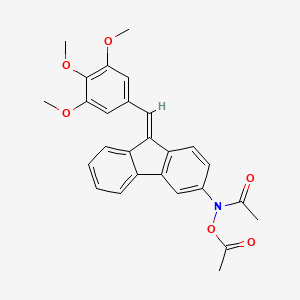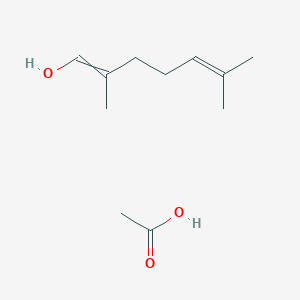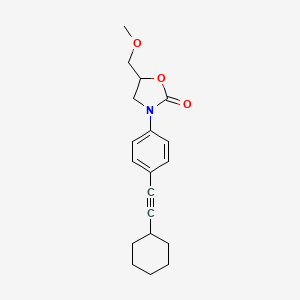![molecular formula C13H20N2O2S B14434523 N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea CAS No. 74787-72-7](/img/structure/B14434523.png)
N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-hydroxypropylamine with 1-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxypropyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl derivatives, while reduction may produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyphenyl groups may enhance its binding affinity and specificity for these targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Hydroxypropyl)-N’-phenylthiourea: Lacks the methoxy group, which may affect its chemical properties and applications.
N-(3-Hydroxypropyl)-N’-[1-(4-chlorophenyl)ethyl]thiourea: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.
N-(3-Hydroxypropyl)-N’-[1-(4-methylphenyl)ethyl]thiourea: Features a methyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
N-(3-Hydroxypropyl)-N’-[1-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both hydroxypropyl and methoxyphenyl groups. These functional groups can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
74787-72-7 |
|---|---|
Fórmula molecular |
C13H20N2O2S |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-10(15-13(18)14-8-3-9-16)11-4-6-12(17-2)7-5-11/h4-7,10,16H,3,8-9H2,1-2H3,(H2,14,15,18) |
Clave InChI |
NWGFVELIEMEPBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NC(=S)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


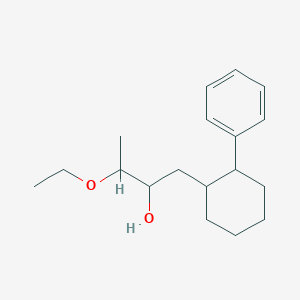

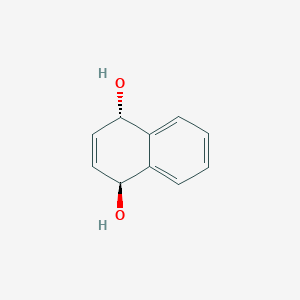

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
